molecular formula C14H3Cl2F3N2OS B11065461 8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

Cat. No.: B11065461
M. Wt: 375.2 g/mol
InChI Key: RNENKFSAUAOSGK-UHFFFAOYSA-N
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Description

8,9-DICHLORO-2,3,4-TRIFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a fused heterocyclic system

Preparation Methods

The synthesis of 8,9-DICHLORO-2,3,4-TRIFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of Halogen Atoms:

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused benzothiazine ring system. This can be achieved through intramolecular cyclization reactions under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

8,9-DICHLORO-2,3,4-TRIFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8,9-DICHLORO-2,3,4-TRIFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8,9-DICHLORO-2,3,4-TRIFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

8,9-DICHLORO-2,3,4-TRIFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole core structure and may have similar biological activities.

    Benzothiazine Derivatives: Compounds with a benzothiazine ring system may exhibit similar chemical properties and reactivity.

    Halogenated Organic Compounds: Compounds with multiple halogen atoms may have comparable chemical reactivity and applications.

The uniqueness of 8,9-DICHLORO-2,3,4-TRIFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE lies in its specific combination of halogen atoms and fused heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H3Cl2F3N2OS

Molecular Weight

375.2 g/mol

IUPAC Name

8,9-dichloro-2,3,4-trifluorobenzimidazolo[2,1-b][1,3]benzothiazin-12-one

InChI

InChI=1S/C14H3Cl2F3N2OS/c15-5-2-8-9(3-6(5)16)21-13(22)4-1-7(17)10(18)11(19)12(4)23-14(21)20-8/h1-3H

InChI Key

RNENKFSAUAOSGK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)SC3=NC4=CC(=C(C=C4N3C2=O)Cl)Cl

Origin of Product

United States

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